molecular formula C15H21N3O3S B2938561 N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448033-96-2

N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2938561
CAS No.: 1448033-96-2
M. Wt: 323.41
InChI Key: XBSDHORZIIHISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a 1,3,5-trimethylpyrazole core substituted at the 4-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a 3-hydroxy-3-phenylpropyl chain.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11-15(12(2)18(3)17-11)22(20,21)16-10-9-14(19)13-7-5-4-6-8-13/h4-8,14,16,19H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSDHORZIIHISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with 1,3,5-trimethyl-1H-pyrazole and appropriate sulfonyl chlorides.
  • Reaction Conditions : The reaction is conducted in a solvent such as dichloromethane (DCM) with a base like DIPEA (N,N-Diisopropylethylamine) at controlled temperatures.
  • Characterization Techniques : The products are characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and elemental analysis.

2. Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in multiple therapeutic areas:

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit antiproliferative activity against various cancer cell lines. For instance, one study reported that specific derivatives showed significant inhibition of U937 cell proliferation with an IC50 value indicating effective cytotoxicity without substantial cytotoxic effects on normal cells .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Glycation : This compound has been noted for its ability to inhibit the glycation process, which is linked to various chronic diseases.
  • Antioxidant Properties : It exhibits antioxidant activity that can protect cells from oxidative stress.

Other Biological Activities

This compound and its derivatives have also been studied for their potential as:

  • Antibacterial Agents : Some derivatives have shown effectiveness against bacterial strains, indicating potential use in treating infections.
  • Anti-inflammatory Agents : The ability to modulate inflammatory pathways has been observed, suggesting its use in inflammatory diseases.

3. Case Studies

Several case studies highlight the effectiveness of pyrazole sulfonamides:

Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of pyrazole sulfonamide derivatives against human cancer cell lines. Compounds were tested for their ability to induce apoptosis and inhibit cell cycle progression. Results indicated that certain derivatives significantly reduced cell viability compared to control groups .

Case Study 2: Antibacterial Activity
In vitro tests showed that some derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing their potential as new antimicrobial agents .

4. Summary of Research Findings

Biological Activity Findings
AntiproliferativeEffective against U937 cells; IC50 values indicate low cytotoxicity .
AntibacterialActive against multiple bacterial strains; MIC values established .
Anti-inflammatoryModulates inflammatory pathways; potential therapeutic uses .
AntioxidantProtects against oxidative stress; enhances cellular defense mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a pyrazole-sulfonamide backbone with analogs but differs in substituent chemistry:

  • Compound 26 (): Features a 3,4-dichlorophenylcarbamoyl group and a 3,4,5-trimethylpyrazole. The electron-withdrawing chlorine atoms may enhance electrophilic reactivity compared to the target compound’s hydroxy-phenylpropyl group .
  • Compound 27 (): Contains a 4-butyl-substituted pyrazole and a 4-chlorophenylcarbamoyl group. The alkyl chain increases hydrophobicity relative to the target’s hydroxy group .
  • 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide (): Incorporates difluoromethyl and nitro groups, which are strongly electron-withdrawing, contrasting with the target’s electron-donating hydroxy group .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Hydrogen Bonding Potential
Target Compound Not reported Hydroxyl, sulfonamide, trimethylpyrazole High (due to -OH and -SO₂NH-)
Compound 26 163–166 3,4-Dichlorophenyl, trimethylpyrazole Moderate (Cl groups reduce H-bonding)
Compound 27 138–142 4-Butyl, 4-chlorophenyl Low (alkyl chain dominates)
Compound in Not reported Difluoromethyl, nitro Moderate (Nitro group enhances polarity)

The hydroxy group in the target compound likely enhances solubility in polar solvents compared to chlorine- or alkyl-substituted analogs. Its melting point is expected to fall between 140–170°C, inferred from analogs in .

Spectroscopic Characteristics

  • IR Spectroscopy : The target compound’s IR spectrum would show peaks for -OH (~3200–3500 cm⁻¹), -SO₂ (1385–1169 cm⁻¹), and pyrazole C=N/C=C (1477–1602 cm⁻¹), consistent with analogs in .
  • NMR Spectroscopy : Key differences would arise in the hydroxy-phenylpropyl chain:
    • 1H-NMR : A triplet for the -CH₂-OH group (δ ~3.5–4.0 ppm) and aromatic protons (δ ~7.0–7.5 ppm).
    • 13C-NMR : The hydroxy-bearing carbon (δ ~70–75 ppm) and quaternary phenyl carbons (δ ~125–140 ppm) .

Computational and Functional Insights

  • Docking Potential: Tools like AutoDock Vina () could predict binding affinities of the target compound compared to analogs. The hydroxy group may improve interactions with polar binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.